(3S)-3-Amino-4-sulfanylbutane-1-sulfonic acid, also known as EC33, is a compound that has garnered attention for its potential applications in pharmacology, particularly as an inhibitor of aminopeptidase A. This compound is characterized by its unique structural features that contribute to its biological activity.
The compound is classified under organic compounds with a sulfonic acid functional group. It has the following molecular formula: and a molecular weight of 185.3 g/mol. The compound is indexed under the CAS number 232261-88-0 and can be found in databases such as PubChem, where it is cataloged with the identifier CID 10058237 .
The synthesis of (3S)-3-amino-4-sulfanylbutane-1-sulfonic acid involves several key steps:
(3S)-3-Amino-4-sulfanylbutane-1-sulfonic acid features a chiral center at the third carbon atom, which contributes to its stereochemical properties. The structural formula can be represented as follows:
The compound's molecular structure plays a crucial role in its interaction with biological targets.
(3S)-3-Amino-4-sulfanylbutane-1-sulfonic acid undergoes several chemical reactions that are critical for its functionality:
The primary mechanism of action for (3S)-3-amino-4-sulfanylbutane-1-sulfonic acid involves its role as an inhibitor of aminopeptidase A. By inhibiting this enzyme, which metabolizes angiotensin II into angiotensin III in the brain, the compound effectively modulates blood pressure regulation pathways.
Research indicates that prodrugs containing this compound can cross the blood-brain barrier where they exert their effects by blocking the formation of angiotensin III, leading to decreased release of vasopressin into the bloodstream and subsequently lowering mean arterial blood pressure .
Relevant analyses such as NMR and mass spectrometry confirm the compound's identity and purity during synthesis .
(3S)-3-amino-4-sulfanylbutane-1-sulfonic acid is primarily researched for its potential therapeutic applications:
Hyperactivity of the brain renin-angiotensin system (RAS) is a well-established driver of hypertension through sustained increases in sympathetic outflow, vasopressin release, and sodium retention. Angiotensin II (AngII) and Angiotensin III (AngIII) act as primary effector peptides within this pathway, binding to angiotensin type 1 (AT1) receptors in key cardiovascular regulatory centers like the paraventricular nucleus and rostral ventrolateral medulla. Unlike peripheral RAS-targeting drugs (e.g., ACE inhibitors, ARBs), (3S)-3-Amino-4-sulfanylbutane-1-sulfonic acid (commonly termed EC33) directly inhibits aminopeptidase A (APA), the enzyme responsible for converting AngII to AngIII in the brain. This offers a central mechanism to disrupt pathological RAS signaling without affecting peripheral angiotensin metabolism [7] [8].
APA (EC 3.4.11.7) is a membrane-bound zinc metalloprotease highly specific for cleaving N-terminal acidic residues (aspartate/glutamate) from peptides. Its catalytic mechanism involves a key zinc ion coordinated within the active site, alongside conserved glutamate residues acting as proton donors/acceptors. EC33 acts as a highly selective, competitive APA inhibitor due to its structural mimicry of the transition state during AngII hydrolysis:
AngIII, generated by APA from AngII, is equipotent to AngII in stimulating AT1 receptors within the brain. Its actions mediate critical hypertensive pathways:
Targeting brain APA requires therapeutics to overcome the highly restrictive blood-brain barrier (BBB). The BBB is formed by brain endothelial cells (BECs) sealed by tight junctions (TJs) (e.g., claudin-5, occludin, ZO-1), expressing efflux transporters (e.g., P-glycoprotein), and exhibiting low rates of transcytosis. Key factors limiting brain uptake include:
Table 1: Strategies to Overcome BBB Limitations for APA Inhibitors
Strategy | Mechanism | Application to EC33/RB150 | Evidence |
---|---|---|---|
Prodrug Design | Mask polar groups (SO₃H, SH) with lipophilic, enzymatically cleavable moieties | RB150 (Firibastat): EC33 dimer linked via disulfide bond. Lipophilicity enables passive diffusion. Intracellular reduction regenerates 2x EC33. | Increased brain APA inhibition and antihypertensive efficacy after systemic administration compared to EC33 [1] [6]. |
Exploiting Endogenous Transporters | Utilize carrier-mediated transport (e.g., for amino acids, monocarboxylates) | Limited evidence for EC33/RB150 using specific nutrient transporters. | Research needed on potential transporter engagement. |
Modulating BBB Integrity | Transiently open TJs using vasoactive agents (e.g., bradykinin, hyperosmolar mannitol) | Not directly applicable to EC33/RB150 therapy. Demonstrates BBB permeability can be increased. | Clinically used for chemotherapy delivery; high risk profile unsuitable for chronic hypertension [10]. |
Table 2: Comparative Properties of EC33 and its Prodrug RB150 (Firibastat)
Property | EC33 | RB150 (Firibastat) |
---|---|---|
Chemical Name | (3S)-3-Amino-4-sulfanylbutane-1-sulfonic acid | 4,4′-Dithio-bis-[(3S)-3-aminobutane-1-sulfonic acid] |
Molecular Weight | 199.25 g/mol | 396.52 g/mol |
Key Functional Groups | -SO₃H, -SH, -NH₂ | -SO₃H, -S-S-, -NH₂ |
LogP (Estimated) | -3.5 to -2.5 | -2.0 to -1.0 |
BBB Permeability (Passive Diffusion) | Very Low | Moderate |
Mechanism of Brain Delivery | Ineffective systemically; requires intracerebroventricular (i.c.v.) injection | Passive diffusion across BBB; intracellular reduction by glutathione/thioredoxin regenerates EC33 |
APA Inhibition Route | Direct | Indirect (via EC33 release) |
Primary Administration Route (Research/Therapy) | i.c.v. (preclinical proof-of-concept) | Oral or intraperitoneal (preclinical/clinical) |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8